Valtorcitabine dihydrochloride
Valtorcitabine dihydrochloride
Valtorcitabine Dihydrochloride is a dihydrochloride salt form of valtorcitabine, a prodrug form of torcitabine (L-deoxycytidine), a nucleoside analog with activity against hepatitis B virus. Torcitabine is modified in vivo to its triphosphate form and acts as a competitive inhibitor of viral DNA polymerase.
Brand Name:
Vulcanchem
CAS No.:
359689-54-6
VCID:
VC0546570
InChI:
InChI=1S/C14H22N4O5.2ClH/c1-7(2)12(16)13(20)23-8-5-11(22-9(8)6-19)18-4-3-10(15)17-14(18)21;;/h3-4,7-9,11-12,19H,5-6,16H2,1-2H3,(H2,15,17,21);2*1H/t8-,9+,11+,12+;;/m1../s1
SMILES:
CC(C)C(C(=O)OC1CC(OC1CO)N2C=CC(=NC2=O)N)N.Cl.Cl
Molecular Formula:
C14H24Cl2N4O5
Molecular Weight:
399.3 g/mol
Valtorcitabine dihydrochloride
CAS No.: 359689-54-6
Inhibitors
VCID: VC0546570
Molecular Formula: C14H24Cl2N4O5
Molecular Weight: 399.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 359689-54-6 |
---|---|
Product Name | Valtorcitabine dihydrochloride |
Molecular Formula | C14H24Cl2N4O5 |
Molecular Weight | 399.3 g/mol |
IUPAC Name | [(2S,3R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] (2S)-2-amino-3-methylbutanoate;dihydrochloride |
Standard InChI | InChI=1S/C14H22N4O5.2ClH/c1-7(2)12(16)13(20)23-8-5-11(22-9(8)6-19)18-4-3-10(15)17-14(18)21;;/h3-4,7-9,11-12,19H,5-6,16H2,1-2H3,(H2,15,17,21);2*1H/t8-,9+,11+,12+;;/m1../s1 |
Standard InChIKey | KDDUQKQRHQCADM-KRTNAVHJSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)O[C@@H]1C[C@H](O[C@H]1CO)N2C=CC(=NC2=O)N)N.Cl.Cl |
SMILES | CC(C)C(C(=O)OC1CC(OC1CO)N2C=CC(=NC2=O)N)N.Cl.Cl |
Canonical SMILES | CC(C)C(C(=O)OC1CC(OC1CO)N2C=CC(=NC2=O)N)N.Cl.Cl |
Appearance | White to off-white solid powder |
Description | Valtorcitabine Dihydrochloride is a dihydrochloride salt form of valtorcitabine, a prodrug form of torcitabine (L-deoxycytidine), a nucleoside analog with activity against hepatitis B virus. Torcitabine is modified in vivo to its triphosphate form and acts as a competitive inhibitor of viral DNA polymerase. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | LDC-300; LDC300; LDC 300; NM-147; NM147; NM 147 monoVal-L-dC; L-dC; NV-02C; val-L-dC; LdC |
Reference | 1: Keeffe EB, Marcellin P. New and emerging treatment of chronic hepatitis B. Clin Gastroenterol Hepatol. 2007 Mar;5(3):285-94. Review. PubMed PMID: 17218162. 2: Gish RG. Clinical trial results of new therapies for HBV: implications for treatment guidelines. Semin Liver Dis. 2005;25 Suppl 1:29-39. Review. PubMed PMID: 16103979. 3: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2005 Jan-Feb;27(1):49-77. PubMed PMID: 15834459. 4: Hodge RA. Telbivudine/Torcitabine Idenix/Novartis. Curr Opin Investig Drugs. 2004 Feb;5(2):232-41. Review. PubMed PMID: 15043399. |
PubChem Compound | 23725063 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume